Cas no 1805435-02-2 (3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro-)

3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- structure
1805435-02-2 structure
Product name:3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro-
CAS No:1805435-02-2
MF:C7H6F3N3O2
MW:221.136651515961
CID:5172133

3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro-
    • Inchi: 1S/C7H6F3N3O2/c8-6(9)5-3(2-11)1-4(13(14)15)7(10)12-5/h1,6H,2,11H2
    • InChI Key: LGSNFIIZVAJTKI-UHFFFAOYSA-N
    • SMILES: C1(C(F)F)=NC(F)=C([N+]([O-])=O)C=C1CN

3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033383-250mg
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-5-nitropyridine
1805435-02-2 95%
250mg
$1,029.00 2022-04-01
Alichem
A029033383-1g
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-5-nitropyridine
1805435-02-2 95%
1g
$3,184.50 2022-04-01
Alichem
A029033383-500mg
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-5-nitropyridine
1805435-02-2 95%
500mg
$1,600.75 2022-04-01

Additional information on 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro-

Introduction to 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- (CAS No. 1805435-02-2)

3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro-, identified by its Chemical Abstracts Service (CAS) number 1805435-02-2, is a specialized organic compound with significant potential in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and synthetic utility. The structural features of this compound, particularly the presence of a nitro group, a difluoromethyl substituent, and a fluoro atom, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The nitro group at the 5-position of the pyridine ring introduces a region of high electron-withdrawing density, which can influence the electronic properties of the aromatic system. This feature is particularly useful in medicinal chemistry for modulating binding interactions with biological targets. Additionally, the difluoromethyl group at the 2-position enhances lipophilicity and metabolic stability, which are critical factors in drug design for improving pharmacokinetic profiles. The fluoro atom at the 6-position further contributes to the compound's versatility by participating in hydrogen bonding interactions and influencing its overall solubility profile.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in drug discovery. Studies have demonstrated that pyridine derivatives with nitro and fluoro substituents exhibit promising activity against various therapeutic targets, including enzymes and receptors involved in inflammatory responses and cancer pathways. For instance, computational studies have shown that compounds with similar structural scaffolds can interact with protein targets through π-stacking and hydrogen bonding interactions, suggesting their potential as lead compounds for further optimization.

The synthesis of 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- involves multi-step organic transformations that require careful control of reaction conditions to achieve high yields and purity. The introduction of the nitro group typically involves electrophilic aromatic substitution reactions, while the addition of fluorine atoms can be achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods. The presence of the difluoromethyl group necessitates specialized synthetic strategies, such as halogen-metal exchange followed by quenching with a difluoromethylating agent.

In pharmaceutical research, this compound has been explored as a precursor for more complex molecules with enhanced biological activity. For example, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of electronic and steric effects introduced by the nitro, difluoromethyl, and fluoro groups allows for fine-tuning of binding affinities and selectivity against specific biological targets. Preliminary studies have shown that certain analogs exhibit submicromolar potency in vitro, indicating their promise as starting points for drug development.

The agrochemical sector has also shown interest in this class of compounds due to their potential as intermediates for pesticides and herbicides. Pyridine derivatives are well-known for their role in crop protection chemicals, where they often function as key structural components that enhance efficacy and environmental safety. The unique combination of functional groups in 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- makes it a versatile building block for designing novel agrochemicals with improved performance characteristics.

From an industrial perspective, the production of this compound requires robust synthetic routes that balance cost-effectiveness with environmental considerations. Green chemistry principles are increasingly being applied to optimize synthetic processes, minimizing waste generation and hazardous solvent use. Advances in catalytic systems have enabled more efficient transformations, reducing energy consumption and improving scalability for large-scale manufacturing.

The analytical characterization of 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- is essential to ensure its purity and consistency for downstream applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and identify impurities. These analytical methods provide critical data for quality control purposes and are integral to regulatory compliance in pharmaceutical manufacturing.

The future prospects for this compound are promising, driven by ongoing research into novel therapeutic applications and sustainable synthetic methodologies. Collaborative efforts between academic institutions and industrial partners are likely to accelerate the discovery pipeline by leveraging computational tools alongside experimental validation. As our understanding of molecular interactions deepens, compounds like 3-Pyridinemethanamine, 2-(difluoromethyl)-6-fluoro-5-nitro- will continue to play a pivotal role in advancing both pharmaceuticals and agrochemicals.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.